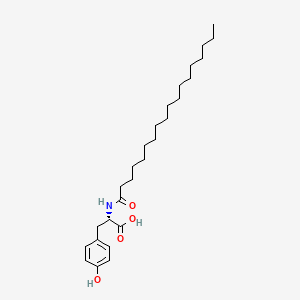
N-Stearoyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearoyltyrosine is a synthesized compound that belongs to the class of N-acylamides. It is an amide derivative of stearic acid and tyrosine. This compound has garnered attention due to its potential neuroprotective properties and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Stearoyltyrosine can be synthesized through a substitution reaction where stearic acid is reacted with tyrosine in the presence of a coupling agent. The reaction typically involves the activation of the carboxyl group of stearic acid, followed by its reaction with the amino group of tyrosine to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the product .
Chemical Reactions Analysis
Types of Reactions: N-Stearoyltyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying amide bond formation and reactivity.
Mechanism of Action
N-Stearoyltyrosine exerts its effects through several mechanisms:
Neuroprotection: It protects neurons by reducing oxidative stress and preventing apoptosis.
Pathways Involved: this compound modulates the activity of cannabinoid receptors, particularly CB2, which plays a role in its neuroprotective effects.
Comparison with Similar Compounds
N-Linoleyltyrosine: Another N-acylamide with neuroprotective properties, but it differs in its fatty acid component (linoleic acid instead of stearic acid).
N-Acetyltyrosine: Used as a nutritional supplement, it differs in its acyl group (acetyl instead of stearoyl).
Uniqueness: N-Stearoyltyrosine is unique due to its specific combination of stearic acid and tyrosine, which imparts distinct neuroprotective properties and mechanisms of action. Its ability to modulate oxidative stress and apoptosis pathways sets it apart from other similar compounds .
Properties
CAS No. |
57993-25-6 |
|---|---|
Molecular Formula |
C27H45NO4 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1 |
InChI Key |
YKWCFTGLODSOSB-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


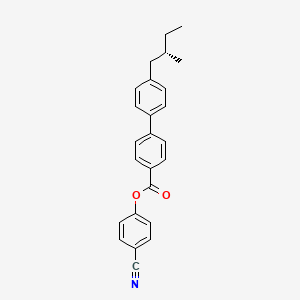
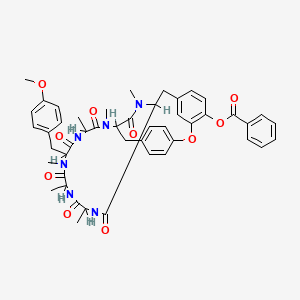
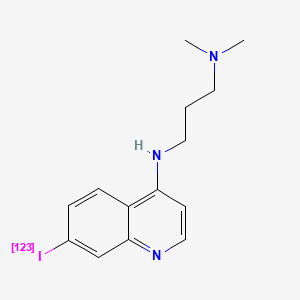
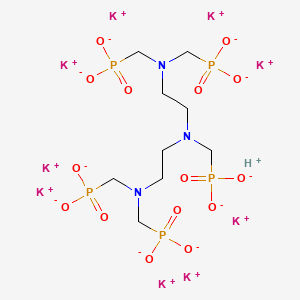
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

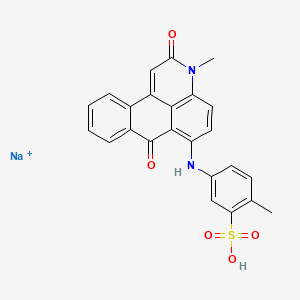


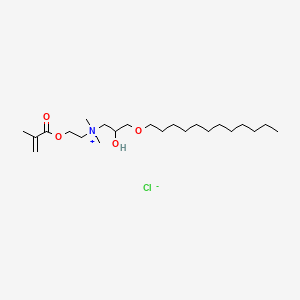
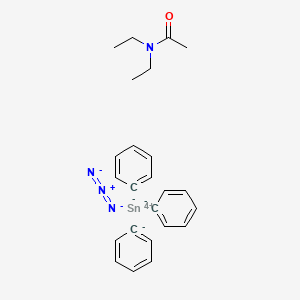
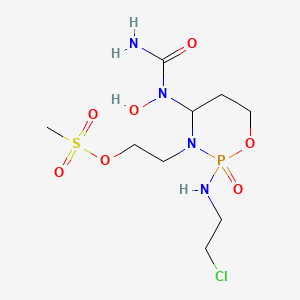
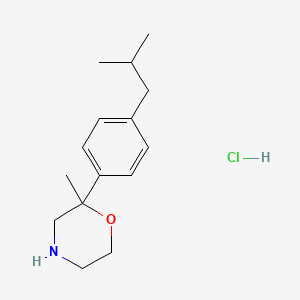
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
